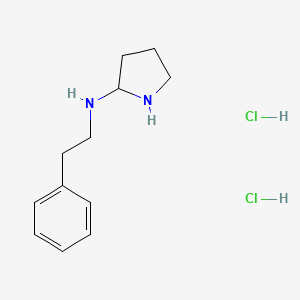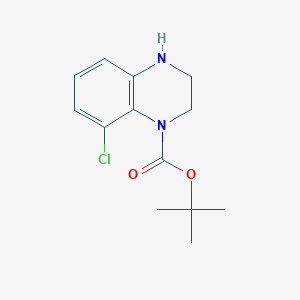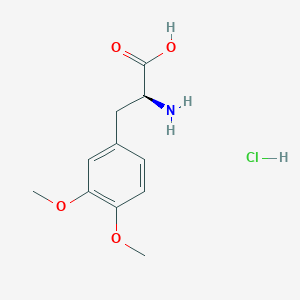
1-(Benzenesulfonyl)-2-(4-methylphenyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)-2-(p-tolyl)aziridine is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, substituted with a phenylsulfonyl group and a p-tolyl group. The presence of these substituents imparts distinct chemical properties and reactivity patterns to the molecule.
Métodos De Preparación
The synthesis of 1-(Phenylsulfonyl)-2-(p-tolyl)aziridine typically involves the reaction of aziridine with phenylsulfonyl chloride and p-tolyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the aziridine ring. The reaction proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the electrophilic sulfur atom of the phenylsulfonyl chloride, followed by the addition of the p-tolyl group .
Análisis De Reacciones Químicas
1-(Phenylsulfonyl)-2-(p-tolyl)aziridine undergoes a variety of chemical reactions due to the strained nature of the aziridine ring and the electron-withdrawing effects of the phenylsulfonyl group. Common reactions include:
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to yield amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA typically yields sulfoxides, while reduction with LiAlH4 produces amines .
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)-2-(p-tolyl)aziridine has found applications in various fields of scientific research:
Mecanismo De Acción
The mechanism by which 1-(Phenylsulfonyl)-2-(p-tolyl)aziridine exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The strained aziridine ring is highly reactive, allowing it to participate in a variety of chemical transformations. The phenylsulfonyl group acts as an electron-withdrawing group, increasing the electrophilicity of the aziridine nitrogen and facilitating nucleophilic attack .
Comparación Con Compuestos Similares
1-(Phenylsulfonyl)-2-(p-tolyl)aziridine can be compared to other aziridine derivatives and sulfonyl-substituted compounds:
1-Chloroalkyl p-Tolyl Sulfoxides: These compounds are used as acetylide anion equivalents and have different reactivity patterns compared to aziridines.
Phenyl p-Tolyl Sulfone: This compound lacks the aziridine ring and thus has different chemical properties and applications.
The unique combination of the aziridine ring and the phenylsulfonyl group in 1-(Phenylsulfonyl)-2-(p-tolyl)aziridine imparts distinct reactivity and makes it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
97401-88-2 |
|---|---|
Fórmula molecular |
C15H15NO2S |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2-(4-methylphenyl)aziridine |
InChI |
InChI=1S/C15H15NO2S/c1-12-7-9-13(10-8-12)15-11-16(15)19(17,18)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |
Clave InChI |
LICODCQMTFSSPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)
![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)

![(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid](/img/structure/B11853045.png)
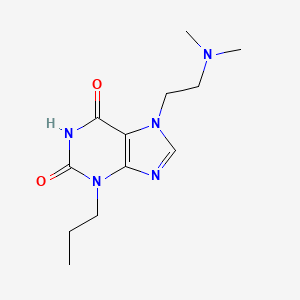
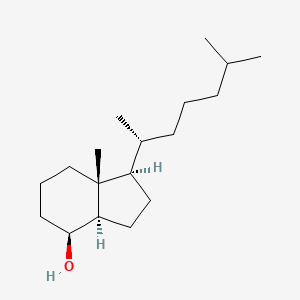
![1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11853074.png)
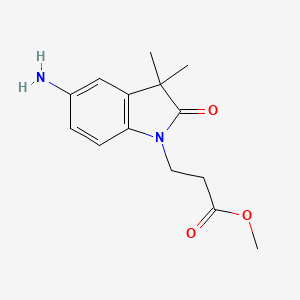
![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)
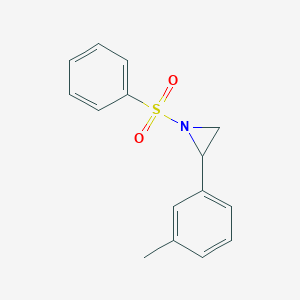
![9-phenylfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11853103.png)
